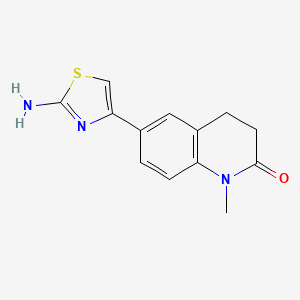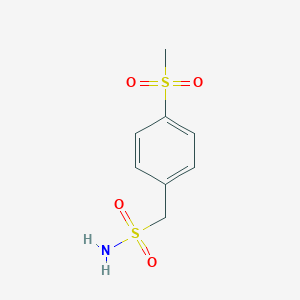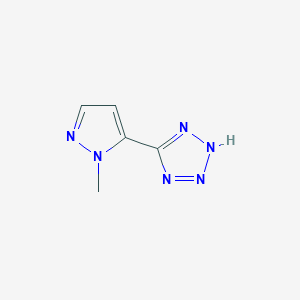
2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, commonly referred to as 2,5-DFB, is a fluorinated organic compound with a variety of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of approximately 81°C and a boiling point of approximately 150°C. 2,5-DFB is used as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a starting material in the production of pharmaceuticals and other specialty chemicals. Additionally, it is used as an intermediate in the synthesis of a variety of other fluorinated compounds.
科学的研究の応用
2,5-DFB has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the polymerization of vinyl monomers, and as a starting material in the synthesis of pharmaceuticals and other specialty chemicals. Additionally, it has been used in the synthesis of fluoroalkyl-substituted organic compounds, which are used in the development of new drugs and other biologically active compounds.
作用機序
The mechanism of action of 2,5-DFB is not fully understood. However, it is thought to act as an electron-withdrawing agent, which allows for the formation of new chemical bonds and the rearrangement of existing ones. Additionally, it is thought to be involved in the formation of hydrogen bonds and other non-covalent interactions, which may be important for the activity of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-DFB are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes and proteins, which could have potential applications in the treatment of diseases. Additionally, it has been shown to have a weak mutagenic effect in some studies, but further research is needed to confirm these findings.
実験室実験の利点と制限
The advantages of using 2,5-DFB in laboratory experiments include its low cost, low toxicity, and its ability to form strong bonds with other molecules. Additionally, it is relatively easy to obtain and can be used in a variety of reactions. However, it is important to note that 2,5-DFB is volatile and can decompose at high temperatures, so it is important to use it in a well-ventilated area. Additionally, it is important to use appropriate safety precautions when handling 2,5-DFB, as it can be hazardous if not handled properly.
将来の方向性
There are a variety of potential future directions for research involving 2,5-DFB. These include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and other biologically active compounds. Additionally, further research into its mechanism of action could lead to new insights into the structure and function of organic molecules. Finally, further research into its use as a reagent in the synthesis of organic compounds could lead to the development of new and more efficient synthetic methods.
合成法
2,5-DFB can be synthesized from 2,5-dichlorobenzonitrile (DCBN) in two steps. The first step involves the reaction of DCBN with tetrabutylammonium fluoride (TBAF) in a 1:1 molar ratio in aqueous acetonitrile. This reaction produces 2,5-difluorobenzonitrile (DFBN). The second step involves the reaction of DFBN with tetramethyl-1,3,2-dioxaborolan-2-yl (TMDO) in a 1:1 molar ratio in acetonitrile. This reaction produces 2,5-DFB as the final product.
特性
IUPAC Name |
2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBVQHPHSISZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)

![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)


![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)

![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)
